-FIA serves as a valuable building block for synthesizing various heterocyclic compounds, including potential drug candidates. Its unique combination of a fluorine atom and a pyridinecarboxylic acid group allows for the exploration of novel structures with specific biological activities. Studies have shown its potential in developing drugs targeting:
-FIA's unique structure makes it a valuable precursor for the synthesis of functional materials with diverse applications. For example:
-FIA also finds use in other scientific research areas, such as:
2-Fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid, characterized by the presence of a fluorine atom at the second position of the pyridine ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 141.1 g/mol. This compound typically appears as a white to light yellow crystalline powder and is soluble in water, ethanol, and various organic solvents . It has a melting point of around 200 °C (decomposing) and a predicted boiling point of approximately 396.6 °C .
Research indicates that 2-fluoroisonicotinic acid exhibits biological activity that may be beneficial in medicinal chemistry. It has been investigated for its potential use in radiolabeling applications, particularly in the synthesis of positron emission tomography (PET) imaging agents . The compound has shown promise in targeting specific biological pathways due to its structural similarities to other biologically active pyridine derivatives.
Several methods have been developed for synthesizing 2-fluoroisonicotinic acid:
2-Fluoroisonicotinic acid serves multiple purposes in various fields:
Several compounds exhibit structural similarities to 2-fluoroisonicotinic acid, each with unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Fluoronicotinic Acid | 393-55-5 | 0.92 |
3-Fluoro-5-methylisonicotinic Acid | 1211578-10-7 | 0.72 |
5-Bromo-2-fluoronicotinaldehyde | 875781-15-0 | 0.72 |
3-(Trifluoromethyl)pyridine-4-carboxylic Acid | 590371-38-3 | 0.70 |
2-Fluoro-3-(hydroxymethyl)pyridine | 131747-55-2 | 0.80 |
What sets 2-fluoroisonicotinic acid apart from these similar compounds is its specific position of the fluorine atom and its resultant chemical behavior, which influences its reactivity and biological activity. This positioning allows it to serve as an effective building block for various applications in organic synthesis and medicinal chemistry.
2-Fluoroisonicotinic acid, systematically named 2-fluoropyridine-4-carboxylic acid, possesses the molecular formula C₆H₄FNO₂ with a molecular weight of 141.10 grams per mole [1]. The compound features a pyridine ring with a fluorine atom substituted at the 2-position and a carboxylic acid group at the 4-position [1]. This structural arrangement places the compound within the isonicotinic acid family, where the carboxylic acid functionality is positioned meta to the pyridine nitrogen atom [1].
The molecular structure exhibits specific geometric parameters characteristic of fluorinated pyridine derivatives [1]. The compound displays a planar aromatic ring system with the fluorine substituent introducing significant electronegativity effects on the overall electron distribution [2]. The InChI representation of the molecule is InChI=1S/C6H4FNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10), providing a unique structural identifier [1].
The presence of the fluorine atom at the ortho position relative to the nitrogen creates distinctive steric and electronic interactions within the molecule [3]. Natural bond orbital analysis of related fluorinated pyridine systems indicates that the highest occupied molecular orbital consists of π orbitals from the pyridine ring combined with lone-pair orbitals from the fluorine atom [2]. This electronic configuration significantly influences the compound's reactivity patterns and intermolecular interactions [2].
2-Fluoroisonicotinic acid demonstrates distinct properties when compared to other fluorinated pyridine carboxylic acid isomers and derivatives [4]. The positioning of the fluorine substituent at the 2-position creates unique electronic and steric effects compared to 3-fluoroisonicotinic acid or other fluorinated pyridine carboxylic acids [5].
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) |
---|---|---|---|---|
2-Fluoroisonicotinic acid | C₆H₄FNO₂ | 141.10 | 191 (dec.) | 1.419±0.06 |
3-Fluoro-2-(trifluoromethyl)isonicotinic acid | C₇H₃F₄NO₂ | 209.098 | 167-169 | 1.6±0.1 |
2-Chloro-3-fluoroisonicotinic acid | C₆H₃ClFNO₂ | 175.545 | 199 (dec.) | 1.6±0.1 |
The electron-withdrawing capability of the fluorine atom in 2-fluoroisonicotinic acid significantly affects the electronic structure compared to non-fluorinated isonicotinic acid [6]. Fluorination of pyridine systems creates dramatic changes in binding properties by altering electron density distribution and creating π-holes in the aromatic system [7]. The full ring fluorination effects observed in pentafluoropyridine studies demonstrate how fluorine substitution exchanges the electron donor-acceptor capabilities of pyridine molecules [7].
Density functional theory calculations on fluorinated pyridine derivatives reveal that the introduction of fluorine atoms at different positions substantially influences electronic configuration and orbital ordering [3]. The 2-position fluorine substitution in 2-fluoroisonicotinic acid creates specific stabilization effects through interactions with σ-type lone pairs, distinguishing it from other fluorinated pyridine carboxylic acid isomers [3].
2-Fluoroisonicotinic acid exhibits a melting point of 191°C with decomposition, indicating significant thermal stability before decomposition occurs [8] [9] [10]. The decomposition temperature suggests that the compound undergoes thermal degradation rather than clean melting, which is characteristic of carboxylic acid-containing heterocycles [8]. Comparative thermal analysis with related compounds shows that the predicted boiling point ranges from 396.6±22.0°C at 760 mmHg [11] [12].
Thermal studies on pyridine carboxylic acids demonstrate that fluorinated derivatives generally exhibit enhanced thermal stability compared to their non-fluorinated counterparts [13]. The electron-withdrawing effect of the fluorine atom contributes to increased bond strength within the pyridine ring system, thereby enhancing thermal stability [13]. Differential scanning calorimetry measurements on related fluorinated pyridine carboxylic acids reveal that decomposition typically occurs through decarboxylation pathways at elevated temperatures [13].
The thermal decomposition behavior of 2-fluoroisonicotinic acid follows patterns similar to other pyridine carboxylic acids, where the carboxylic acid group represents the most thermally labile functional group [13]. The presence of the fluorine substituent appears to stabilize the pyridine ring against thermal degradation, as evidenced by the relatively high decomposition temperature compared to unsubstituted pyridine carboxylic acids [13].
The spectroscopic characteristics of 2-fluoroisonicotinic acid provide detailed insights into its molecular structure and electronic properties [14] [15]. Nuclear magnetic resonance spectroscopy of fluorinated pyridine derivatives demonstrates distinctive chemical shifts due to the high electronegativity and unique magnetic properties of fluorine atoms [14]. Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly sensitive detection and identification capabilities for fluorine-containing compounds [14].
Infrared spectroscopy of 2-fluoroisonicotinic acid reveals characteristic absorption bands corresponding to the carboxylic acid functional group and the fluorinated pyridine ring system [15] [16]. The carbonyl stretching frequency of the carboxylic acid group appears in the typical range for aromatic carboxylic acids, while additional bands characteristic of carbon-fluorine stretching provide confirmation of the fluorine substituent [15]. The influence of fluorine substitution on infrared spectra manifests through shifts in aromatic carbon-carbon stretching frequencies and modifications to ring breathing modes [15].
Ultraviolet spectroscopy studies of substituted nicotinic acids, including fluorinated derivatives, demonstrate that electronic transitions are significantly affected by the electronic properties of substituents [16]. The fluorine substituent in 2-fluoroisonicotinic acid creates measurable shifts in absorption maxima due to its electron-withdrawing nature and influence on the π-electron system of the pyridine ring [16]. Linear free energy relationship studies indicate that fluorine substitution produces predictable changes in ultraviolet absorption frequencies based on substituent electronic parameters [16].
2-Fluoroisonicotinic acid demonstrates distinctive solubility characteristics influenced by both the hydrophilic carboxylic acid group and the lipophilic fluorinated pyridine ring [1] [12]. The compound exhibits moderate water solubility due to the presence of the carboxylic acid functionality, which can form hydrogen bonds with water molecules [17]. The XLogP3-AA value of 0.8 indicates relatively balanced hydrophilic and lipophilic character [1].
The partition coefficient behavior of 2-fluoroisonicotinic acid reflects the dual nature of its functional groups [12] [18]. The predicted partition coefficient (LogP) values for related fluorinated pyridine carboxylic acids range from approximately 1.0 to 2.0, depending on the specific substitution pattern and additional functional groups [12] [19]. The presence of the fluorine atom enhances lipophilicity compared to the unsubstituted isonicotinic acid while the carboxylic acid group maintains significant hydrophilic character [12].
Property | Value | Reference Condition |
---|---|---|
XLogP3-AA | 0.8 | Calculated |
Predicted LogP | 1.0-1.5 | Estimated range |
Vapor Pressure | 0.00301 mmHg | 25°C |
Topological Polar Surface Area | 50.2 Ų | Calculated |
Hydrogen bonding capabilities significantly influence the solubility profile of 2-fluoroisonicotinic acid [1] [17]. The compound contains one hydrogen bond donor (carboxylic acid) and four hydrogen bond acceptors (carboxylic acid oxygen atoms, pyridine nitrogen, and fluorine atom), creating multiple opportunities for intermolecular interactions [1]. These hydrogen bonding interactions affect both aqueous solubility and interactions with organic solvents [17].
The electron density distribution in 2-fluoroisonicotinic acid is significantly influenced by the highly electronegative fluorine substituent and the electron-withdrawing carboxylic acid group [6] [20]. Electrostatic potential mapping studies of fluorinated aromatic compounds demonstrate that fluorine atoms create regions of high electron density while simultaneously depleting electron density from adjacent carbon atoms [6]. The electron-withdrawing capability of the fluorine atom pulls electron density from the pyridine ring toward the periphery of the molecule [6].
Density functional theory calculations on fluorinated pyridine derivatives reveal substantial changes in electron density distribution compared to unsubstituted pyridine [6] [20]. The fluorine substituent creates a significant dipole moment within the molecule, with the fluorine atom bearing partial negative charge and the adjacent carbon atoms showing partial positive character [21]. Natural bond orbital analysis indicates that the electron density redistribution affects both σ and π electron systems within the aromatic ring [2] [3].
The combined effect of fluorine substitution and the carboxylic acid group creates a complex electron density distribution pattern in 2-fluoroisonicotinic acid [6]. The electron-withdrawing nature of both functional groups results in significant polarization of the pyridine ring system, with electron density concentrated on the fluorine atom and the carboxylic acid oxygen atoms [6]. This polarization pattern influences intermolecular interactions and chemical reactivity [6].
Molecular orbital analysis of 2-fluoroisonicotinic acid reveals the significant impact of fluorine substitution on the electronic structure of the pyridine ring system [2] [3]. High-resolution vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies of fluorinated pyridines demonstrate that fluorine substitution substantially alters valence molecular orbital ordering [2] [3]. The highest occupied molecular orbital consists primarily of π orbitals from the pyridine ring combined with lone-pair orbitals from the fluorine atom [2].
Natural bond orbital analysis of fluorinated pyridine derivatives indicates that the introduction of fluorine atoms at the ortho position creates specific orbital interactions [3]. The fluorine σ-type lone pairs interact with the π-system of the pyridine ring, leading to stabilization of certain molecular orbitals and destabilization of others [3]. These orbital interactions result in measurable changes in ionization energies and electronic transition probabilities [2] [3].
Time-dependent density functional theory calculations on fluorinated pyridine systems provide detailed insights into excited state molecular orbitals [2]. The electron removal from the highest occupied molecular orbital generates cationic states with altered electronic configurations, demonstrating the significant influence of fluorine substitution on both ground state and excited state molecular orbitals [2]. The molecular orbital analysis reveals that fluorine substitution creates distinct electronic states that differ substantially from those of unsubstituted pyridine derivatives [2] [3].
Conformational analysis of 2-fluoroisonicotinic acid involves examination of the rotational flexibility around the carbon-carbon bond connecting the carboxylic acid group to the pyridine ring [22]. Fluorine conformational effects in aromatic systems demonstrate that fluorine atoms can significantly influence molecular geometry and preferred conformations [22]. Energy decomposition analysis of fluorinated aromatic compounds reveals that both electrostatic and stereoelectronic effects contribute to conformational preferences [22].
The carboxylic acid group in 2-fluoroisonicotinic acid can adopt different orientations relative to the pyridine ring plane [22]. Quantum chemical calculations indicate that the preferred conformation typically involves the carboxylic acid group lying approximately coplanar with the aromatic ring to maximize conjugation between the π-systems [22]. The presence of the fluorine substituent introduces additional conformational considerations due to potential intramolecular interactions [22].
Interacting Quantum Atoms method analysis of fluorinated aromatic compounds demonstrates that conformational energies can be decomposed into fragment-based energy contributions [22]. These contributions include deformation terms and various intermolecular interactions such as electrostatic, exchange-correlation, and dispersion interactions [22]. For 2-fluoroisonicotinic acid, the conformational analysis reveals that both the fluorine substituent and the carboxylic acid group contribute to the overall conformational preference through a combination of electronic and steric effects [22].
Irritant